2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-(ETHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the spiro-cyclohexane moiety. The ethylsulfanyl and prop-2-en-1-yl groups are then introduced through nucleophilic substitution and alkylation reactions, respectively. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts such as palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives .
Scientific Research Applications
2-(ETHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(ETHYLSULFANYL)-1H-BENZOIMIDAZOLE: Shares the ethylsulfanyl group but has a different core structure.
4,8-BIS(5-(2-ETHYLHEXYL)THIOPHEN-2-YL)BENZO[1,2-B4,5-B’]DITHIOPHENE: Contains a similar sulfur-containing group but is used primarily in material science.
Uniqueness
2-(ETHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H26N2OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C22H26N2OS/c1-3-14-24-20(25)18-19(23-21(24)26-4-2)17-11-7-6-10-16(17)15-22(18)12-8-5-9-13-22/h3,6-7,10-11H,1,4-5,8-9,12-15H2,2H3 |
InChI Key |
MKWLCZYAOSMEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42 |
Origin of Product |
United States |
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